SN-38 Carboxylate Disodium Salt is an active metabolite of irinotecan, a chemotherapeutic agent used primarily for treating colorectal cancer. It is significantly more potent than its parent compound, camptothecin, and has been the focus of various drug delivery systems due to its efficacy and the challenges associated with its stability and solubility in physiological environments. This compound is classified under the category of antineoplastic agents, specifically as a topoisomerase I inhibitor.
The synthesis of SN-38 Carboxylate Disodium Salt involves several chemical transformations, often starting from camptothecin or its derivatives. The most common synthetic pathway includes:
Technical details regarding the reaction conditions, such as temperature and duration, are critical for optimizing yield and purity. For example, maintaining specific temperatures during hydrolysis can prevent degradation of the active compound .
The molecular structure of SN-38 Carboxylate Disodium Salt features a complex arrangement characteristic of camptothecin derivatives. Key structural elements include:
The compound exists predominantly in its carboxylate form at physiological pH, which is crucial for its solubility and biological activity .
SN-38 Carboxylate Disodium Salt undergoes several important chemical reactions:
These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of SN-38.
SN-38 exerts its antitumor effects primarily through inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. The mechanism involves:
Data from various studies indicate that SN-38 is 2 to 3 orders of magnitude more potent than irinotecan in vitro, highlighting its potential as a more effective therapeutic agent .
SN-38 Carboxylate Disodium Salt has several scientific applications:
The ongoing research into improving delivery methods aims to overcome challenges related to solubility and stability, making SN-38 a promising candidate for future cancer treatments .
SN-38 Carboxylate Disodium Salt (CAS 142677-15-4) is a water-soluble derivative of SN-38, the bioactive metabolite of the chemotherapeutic agent irinotecan. Its systematic IUPAC name is Sodium (S)-2-(12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoate, confirming the (S)-stereochemistry at the C-20 position critical for topoisomerase I inhibition [5] [8] [10]. The core structure features a planar pentacyclic ring system: quinoline (rings A/B) fused to a pyrrolo[1,2-b]pyridinone (rings C/D) and a hydroxylated δ-lactone (ring E). In the carboxylate form, the lactone ring is hydrolyzed to form a carboxyl group (–COOH), which is stabilized as a disodium salt (–COO⁻ Na⁺), enhancing aqueous solubility [3] [9]. Key spectroscopic identifiers include:
Table 1: Structural Comparison of SN-38 Lactone vs. Carboxylate Forms
Structural Feature | SN-38 Lactone | SN-38 Carboxylate Disodium Salt |
---|---|---|
Ring E Configuration | Closed δ-lactone | Open carboxylate |
Ionization State | Neutral | Anionic (disodium salt) |
Key Functional Groups | –CO–O– (lactone) | –COO⁻ Na⁺ (carboxylate) |
Stereochemistry at C-20 | (S)-configuration | (S)-configuration |
Representative SMILES | CCC1=C2C3=NC4=C(C=CC(O)=C4)C3=CC2=CC(C@@(CC)C(=O)O)=C1CO | O=C1N(CC2=C3N=C(C=CC([O-])=C4)C4=C2CC)C3=CC(C@(O)C([O-])=O)=C1CO.[Na+].[Na+] [5] [8] |
The molecular formula C₂₂H₂₀N₂Na₂O₆ reflects the complex polycyclic structure with two sodium counterions. Its exact molecular weight is 454.38 g/mol, calculated as:
As a disodium salt, this derivative exhibits dramatically enhanced water solubility (>50 mg/mL) compared to the parent SN-38 lactone (11 µg/mL) [3] [9]. This property enables formulation in physiological buffers (e.g., PBS, pH 7.4) without surfactants or organic cosolvents, making it ideal for in vitro research [3] [4]. In organic solvents, solubility follows this hierarchy:
Table 2: Solubility of SN-38 Carboxylate Disodium Salt in Different Solvents
Solvent | Solubility (mg/mL) | Application Relevance |
---|---|---|
Water | >50 | Physiological buffers, cell culture media |
Phosphate Buffer (pH 7.4) | >40 | In vitro drug release studies |
DMSO | >20 | Stock solutions for assays |
Methanol | ~5 | HPLC analysis |
Ethanol | ~3 | Solvent mixtures |
Acetonitrile | ~1 | Reverse-phase chromatography |
Chloroform | <0.1 | Limited utility |
This solubility profile enables flexible experimental designs but necessitates protection from hydrolysis in aqueous storage [6] [9] [10].
SN-38 Carboxylate Disodium Salt exists in a pH-dependent equilibrium with its lactone form:
The equilibrium constant (Kₑq) for lactone ⇌ carboxylate is ~0.1 at pH 7.4, meaning >90% exists as carboxylate in physiological conditions [9]. The disodium salt stabilizes the carboxylate via:
Table 3: pH-Dependent Stability Profile
pH Range | Dominant Form | Half-Life (25°C) | Bioactivity | Key Structural Features |
---|---|---|---|---|
1–3 | Lactone | >24 hours | High | Closed E-ring, neutral charge |
4–6 | Equilibrium | ~8 hours | Moderate | Dynamic lactone-carboxylate interconversion |
7–9 | Carboxylate | ~2 hours | Low | Open E-ring, anionic charge |
>10 | Degraded | <1 hour | None | Hydrolyzed/oxidized products |
Irinotecan (Prodrug):
Camptothecin (Precursor):
Derivatives (BN-MOA/BN-NMe):
Table 4: Bioactivity Comparison with Related Compounds
Compound | Topo I IC₅₀ (µM) | HCT-116 EC₅₀ (nM) | Aqueous Solubility | Key Advantages/Limitations |
---|---|---|---|---|
SN-38 Carboxylate Disodium Salt | 0.005 | 3.5 | >50 mg/mL | Direct delivery, no activation needed; pH-sensitive |
Irinotecan | 0.3 | 350 | >50 mg/mL | Requires metabolic activation; variable conversion |
Camptothecin | 0.05 | 35 | <0.1 mg/mL | High toxicity, instability |
BN-MOA | 0.002 | 1.8 | >100 mg/mL | DNA alkylation; superior in vivo efficacy [2] |
SN-38 Lactone | 0.003 | 2.0 | 0.011 mg/mL | Bioactive but insoluble |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: